REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7](Cl)=O.[Cl-].[Al+3].[Cl-].[Cl-].[C:14]1([O:20][CH3:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.C([SiH](CC)CC)C>ClCCl>[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:17]1[CH:18]=[CH:19][C:14]([O:20][CH3:21])=[CH:15][CH:16]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)Cl
|
Name
|
|
Quantity
|
31 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
59.9 g
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
between 20-23° C
|
Type
|
CUSTOM
|
Details
|
to give a yellow solution
|
Type
|
STIRRING
|
Details
|
stirred for 20 hours at room temperature
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between 25° C.-35° C
|
Type
|
STIRRING
|
Details
|
The solution was stirred for 60 minutes at room temperature
|
Duration
|
60 min
|
Type
|
ADDITION
|
Details
|
poured onto ice/water (200 g)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine and water until the pH of the solution
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4) and evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure at 90-110° C./0.5 mbar
|
Type
|
CUSTOM
|
Details
|
Produce
|
Type
|
ADDITION
|
Details
|
containing fractions
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.33 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |